molecular formula C18H19ClN2O4S B5756839 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B5756839
M. Wt: 394.9 g/mol
InChI Key: DRAXNORTYURXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB is a member of the benzamide family of compounds and has been studied extensively for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which may contribute to its anti-cancer properties. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its effects on neurological and immune function.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory properties. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and suppressing angiogenesis by inhibiting the expression of vascular endothelial growth factor. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in lab experiments is its ability to modulate multiple biological pathways, which may make it a useful tool for studying complex biological processes. However, one limitation of using N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One area of interest is the development of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide-based therapies for cancer and neurological disorders. Another area of interest is the development of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide and its effects on various biological processes.

Synthesis Methods

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-2-methylaniline to form the amide intermediate, which is subsequently treated with carbon disulfide to yield the final product.

Scientific Research Applications

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been studied for its ability to modulate the activity of ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In immunology, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.

properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-10-12(19)6-5-7-13(10)20-18(26)21-17(22)11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAXNORTYURXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-chloro-2-methylphenyl)carbamothioyl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.